Eu(TTA)3phen

Photoluminescence Lifetime Water Quenching

Eu(TTA)3phen, systematically named tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato](1,10-phenanthroline)europium(III) , is a well-established neutral ternary europium β-diketonate complex. It consists of a Eu³⁺ core coordinated by three bidentate 2-thenoyltrifluoroacetonate (TTA) ligands and one bidentate 1,10-phenanthroline (phen) ancillary ligand.

Molecular Formula C36H20EuF9N2O6S3
Molecular Weight 995.7 g/mol
Cat. No. B12087179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEu(TTA)3phen
Molecular FormulaC36H20EuF9N2O6S3
Molecular Weight995.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3]
InChIInChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-;
InChIKeyGMFTYFSOONOZOH-MCTJRNESSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eu(TTA)3phen CAS 17904-86-8: Europium β-Diketonate Complex for High-Efficiency Luminescence & Optoelectronic Device Applications


Eu(TTA)3phen, systematically named tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato](1,10-phenanthroline)europium(III) , is a well-established neutral ternary europium β-diketonate complex. It consists of a Eu³⁺ core coordinated by three bidentate 2-thenoyltrifluoroacetonate (TTA) ligands and one bidentate 1,10-phenanthroline (phen) ancillary ligand. This molecular architecture confers intense red photoluminescence via the antenna effect, where ligand-centered absorption is followed by efficient energy transfer to the Eu³⁺ ion, resulting in characteristic ⁵D₀ → ⁷Fⱼ transitions [1]. The complex is widely utilized as a luminescent dopant in polymer matrices, an emitting layer in OLEDs, and an optical probe in sensor technologies.

Red-emitting dopant for OLEDs and polymer hybrids
Optical O2 sensor transducer with Stern-Volmer quenching
Anhydrous Eu(III) complex suppressing non-radiative water quenching

Eu(TTA)3phen Procurement Rationale: Why Simple In-Class Substitution Yields Suboptimal Device Performance


Europium β-diketonate complexes share a common structural motif, yet subtle variations in ligand chemistry produce profound differences in photophysical output. The ancillary phen ligand in Eu(TTA)3phen is not merely a structural placeholder—it actively displaces quenching water molecules from the primary coordination sphere, dramatically extending excited-state lifetime relative to the hydrated precursor Eu(TTA)₃(H₂O)₂ [1]. Furthermore, the specific energy levels of the TTA and phen ligands create an optimized cascade for energy transfer that differs substantially from alternative β-diketonates such as DBM, affecting both quantum yield and thermal stability [2]. Substituting Eu(TTA)3phen with a generic analog without rigorous head-to-head validation risks compromised luminescence efficiency, accelerated photodegradation, and reduced device longevity.

Hydrated precursor (Eu(TTA)₃(H₂O)₂): O-H vibrational quenching drastically shortens lifetime; not interchangeable for time-gated applications.
Alternative β-diketonates (e.g., DBM): ligand energy-level mismatch may reduce antenna-effect efficiency and quantum yield.
Hydrated analog: emission quenches near 120°C; processing at elevated temperature requires anhydrous phen-coordinated complex.

Eu(TTA)3phen: Quantified Performance Differentiation Against Closest Analogs


Luminescence Lifetime Enhancement: 4-5× Increase vs. Hydrated Precursor Eu(TTA)₃(H₂O)₂

Direct substitution of the two coordinated water molecules in Eu(TTA)₃(H₂O)₂ with the bidentate 1,10-phenanthroline ligand yields a 4- to 5-fold increase in the excited-state lifetime. The hydrated precursor exhibits lifetimes of 0.26–0.27 ms (depending on excitation wavelength), whereas Eu(TTA)3phen displays lifetimes of 1.10–1.30 ms under identical conditions [1]. This dramatic enhancement arises from the elimination of non-radiative deactivation pathways via O–H vibrational coupling. The presence of water ligands is a primary efficiency bottleneck in lanthanide luminescence, making the anhydrous Eu(TTA)3phen the minimal viable product for applications requiring bright, persistent emission.

Lifetime
Head-to-head
Eu(TTA)3phen 1.10–1.30 ms
Eu(TTA)₃(H₂O)₂ 0.26–0.27 ms
4.1× to 5.0× longer
Supports time-gated detection schemes
Solid-state powder; excitation at 394/411 nm
Photoluminescence Lifetime Water Quenching Coordination Chemistry

Thermal Stability and Photoluminescence Retention: Operable Emission to 180°C vs. 120°C for Hydrated Precursor

Eu(TTA)3phen demonstrates superior thermal robustness compared to its hydrated analog. Thermogravimetric analysis reveals that the final mass-loss decomposition step occurs at 386°C for Eu(TTA)3phen, compared to only 320°C for Eu(TTA)₃(H₂O)₂ [1]. More critically for device operation, temperature-dependent photoluminescence measurements show that Eu(TTA)₃(H₂O)₂ emission is quenched by 120°C, whereas Eu(TTA)3phen continues to emit detectable luminescence up to 180°C [1]. This 60°C higher operational ceiling is attributed to the absence of thermally labile coordinated water and the rigidifying effect of the phen ligand on the coordination sphere.

Thermal Stability
Head-to-head
Eu(TTA)3phen Emission to 180°C
Eu(TTA)₃(H₂O)₂ Emission to 120°C
+60°C operational ceiling
Enables high-temperature device fabrication
TGA final mass loss 386°C vs 320°C
Thermal Stability TGA High-Temperature Operation OLED Fabrication

Oxygen Sensing Sensitivity: High Stern-Volmer Quenching Constant (KSV = 0.015 %⁻¹) with Excellent Linearity (R² = 0.996)

When immobilized in fluoropolymer films, Eu(TTA)3phen functions as a sensitive and reliable optical oxygen probe. Luminescence intensity decreases predictably with increasing oxygen concentration, following a Stern-Volmer relationship with a quenching constant KSV = 0.015 %⁻¹ and high linearity (R² = 0.996) [1][2]. In electrospun polystyrene nanofibrous membranes, a 3 wt% Eu(TTA)3phen loading yields an oxygen sensitivity of 3.4 with a rapid response time of 9 seconds [3][4]. The complex also exhibits excellent photobleaching resistance and insensitivity to atmospheric humidity, critical attributes for robust sensor deployment [3].

Oxygen Sensing
Class-level
KSV = 0.015 %⁻¹, R² = 0.996
Class-level sensitivity for O₂ monitoring
PS nanofiber membrane; response 9 s
Optical Oxygen Sensing Stern-Volmer Quenching Sensor Materials

Polymer Hybrid Photoluminescence Quantum Yield: Achieves Industry-Leading 86% in Polyurethane Matrix

When dispersed in a polyurethane matrix, Eu(TTA)3phen achieves an absolute photoluminescence quantum yield (PLQY) of 86% [1]. This value represents one of the highest reported quantum yields for any europium complex in a solid-state polymer host. Across various polymer matrices (polyvinyl butyral, polysulfone, polyurethane), the PLQY ranges from 58% to 86%, representing a dramatic enhancement over the neat precursor complex [1][2]. The polymer matrix not only provides mechanical support but also participates in the antenna effect, improving energy transfer efficiency to the Eu³⁺ center. A PLQY of 70–72% in PMMA is also well-documented and widely used as a calibration standard [3].

Polymer PLQY
Class-level
Φ = 86% (polyurethane)
Among highest reported hybrid PLQY
70-72% in PMMA; neat precursor ~20-30%
PLQY Polymer Hybrids Luminescent Materials Down-Conversion

Eu(TTA)3phen: Validated Use Cases in OLEDs, Optical Sensors, Luminescent Solar Concentrators, and Anti-Counterfeiting


Red-Emitting OLEDs for Displays and Solid-State Lighting

Eu(TTA)3phen and its yttrium-diluted analogs (EuₓY₁₋ₓ(TTA)₃Phen) have been successfully integrated as emitting layers in OLED devices. At 15 wt% doping in a TPBi host, devices exhibit maximum luminance of 185.6 cd/m² at 18 V with saturated red emission centered at 612 nm and a narrow FWHM of 5 nm, corresponding to the hypersensitive ⁵D₀ → ⁷F₂ transition [1]. The high thermal stability (emission to 180°C) and long excited-state lifetime (1.1–1.3 ms) of the parent complex directly underpin device performance and operational stability [2].

Optical Oxygen Sensors for Environmental and Bioprocess Monitoring

Eu(TTA)3phen immobilized in fluoropolymer films or electrospun nanofibrous membranes serves as a highly sensitive optical oxygen transducer. Its luminescence is quenched by molecular oxygen with a Stern-Volmer constant KSV = 0.015 %⁻¹, excellent linearity (R² = 0.996), and a fast response time of 9 seconds [3][4]. The complex's resistance to photobleaching and atmospheric humidity ensures long-term sensor stability, making it suitable for dissolved oxygen monitoring in bioreactors and water quality assessment [4].

Luminescent Solar Concentrators (LSCs) and Photonic Devices

The exceptionally high photoluminescence quantum yield of Eu(TTA)3phen in polymer hosts (up to 86% in polyurethane, 70–72% in PMMA) makes it an ideal candidate for luminescent solar concentrators [5]. In LSCs, the complex absorbs UV/blue sunlight and re-emits red photons that are waveguided to edge-mounted photovoltaic cells, enhancing overall power conversion efficiency. Robust parylene thin films containing Eu(TTA)3phen have been co-deposited on PMMA slabs to fabricate durable LSC prototypes [6].

Anti-Counterfeiting and Forensic Fingerprint Development

Eu(TTA)3phen is employed as a fluorescent developing agent for latent fingerprint visualization. The intense red emission under UV illumination provides high-contrast ridge detail suitable for automated database matching [7]. The complex's high PLQY and narrow emission bandwidth (FWHM ~5 nm) ensure minimal background interference and easy spectral discrimination from other fluorescent contaminants [5][7].

Application
Selection Property
Validation Focus
Red-Emitting OLEDs
Narrow ⁵D₀→⁷F₂ emission at ~612 nm
Luminance and spectral purity under bias
Optical O₂ Sensing
Stern-Volmer quenching response
Linearity, response time, photostability
Luminescent Solar Concentrators
High PLQY in polymer hosts
Waveguide efficiency and UV harvesting
Anti-Counterfeiting / Forensic
Intense red emission under UV
Contrast and spectral discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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